

preparing T-1101 tosylate stock solution for cell culture

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An orally active, first-in-class inhibitor of the Hec1/Nek2 protein-protein interaction, **T-1101 tosylate**, is a promising agent in cancer therapy research.[1][2][3] Its mechanism involves the disruption of mitotic regulation in cancer cells, which leads to chromosomal misalignment and ultimately, apoptotic cell death.[1][4] For researchers investigating its therapeutic potential, the correct preparation and application of a stock solution for in vitro studies are paramount.

This document provides a comprehensive guide for preparing and using **T-1101 tosylate** in a cell culture setting, complete with detailed protocols and supporting data.

Physicochemical and Solubility Data

Accurate preparation of a stock solution begins with understanding the fundamental properties of the compound. **T-1101 tosylate** is soluble in DMSO.[5][6] Key data for **T-1101 tosylate** are summarized below.



Property	Value	Source
CAS Number	2250404-95-4	[5][6]
Molecular Formula	C31H31N5O6S3	[5][6][7]
Molecular Weight	665.8 g/mol	[5][6][7]
Synonyms	TAI-95 tosylate	[2][5][6]
Solubility	62.5 mg/mL in DMSO (93.87 mM)	[5]
Appearance	Solid powder	[6]

Recommended Stock Solution Parameters

For consistency and to minimize degradation, stock solutions should be prepared, aliquoted, and stored according to the following guidelines. The in vitro antiproliferative activity (IC50) has been observed in the range of 14.8-21.5 nM.[1][2][5]

Parameter	Recommendation	Source
Solvent	Dimethyl Sulfoxide (DMSO), sterile	[5][6]
Recommended Stock Conc.	10 mM	[2][5]
Short-Term Storage (1 month)	-20°C, protected from light	[2][5]
Long-Term Storage (6 months)	-80°C, protected from light	[2][5]
Handling	Prepare aliquots to avoid repeated freeze-thaw cycles	[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM T-1101 Tosylate Stock Solution



This protocol details the steps to prepare a 10 mM stock solution, which is a common starting concentration for in vitro screening.

Materials:

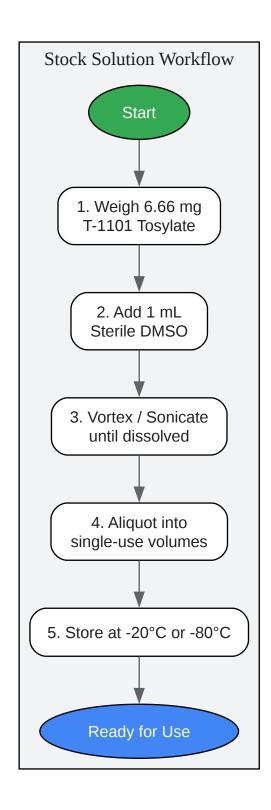
- **T-1101 tosylate** powder (MW: 665.8 g/mol)
- Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Calculation: To prepare a 10 mM solution, calculate the mass of **T-1101 tosylate** required.
 - Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight (g/mol)
 - \circ For 1 mL of a 10 mM stock: Mass = 10 mM \times 1 mL \times 665.8 g/mol = 6.658 mg.
- Weighing: Carefully weigh 6.66 mg of T-1101 tosylate powder and place it into a sterile microcentrifuge tube.
- Dissolution: Add 1 mL of sterile DMSO to the tube containing the powder.
- Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. To aid solubility, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath for a short period.[5]
- Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 20 μL) in sterile, light-protected cryovials or microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[2]



• Storage: Store the aliquots at -20°C for up to one month or at -80°C for long-term storage (up to six months).[2][5]



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Workflow for preparing **T-1101 tosylate** stock solution.

Protocol 2: Dilution of Stock Solution for Cell Treatment

Procedure:

- Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in sterile cell culture medium.
- Final Dilution: Further dilute the stock or intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment.
 - $\circ~$ Example for 1 μM final concentration: Add 1 μL of the 10 mM stock solution to 10 mL of cell culture medium.
- Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as
 used for the highest concentration of T-1101 tosylate to account for any solvent-induced
 effects.
- Application: Remove the existing medium from the cultured cells and replace it with the
 medium containing T-1101 tosylate or the vehicle control. Studies have used treatment
 times ranging from 3 to 24 hours.[2][5]

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol provides a general method to determine the IC50 value of **T-1101 tosylate** in a specific cancer cell line.

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of **T-1101 tosylate** in culture medium (e.g., from 0.1 nM to 10 μ M). Remove the overnight medium and add 100 μ L of the drug-containing medium to the respective wells. Include vehicle control wells.

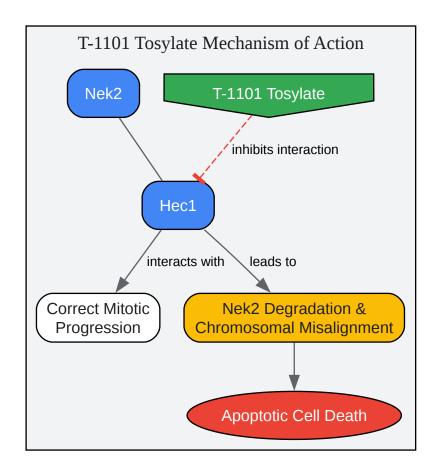


- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mechanism of Action

T-1101 tosylate functions by specifically inhibiting the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] This interaction is critical for the proper function of the spindle assembly checkpoint during mitosis.[1] By blocking this interaction, **T-1101 tosylate** leads to the degradation of Nek2, which in turn causes chromosomal misalignment and mitotic catastrophe, ultimately triggering apoptotic cell death in cancer cells.[1]





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Inhibition of the Hec1/Nek2 interaction by **T-1101 tosylate**.

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